S-Butyrylthiocholine chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

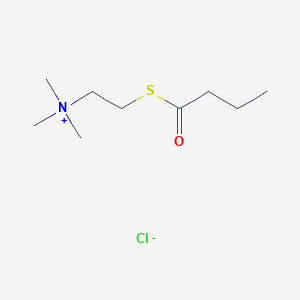

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-butanoylsulfanylethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NOS.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZLUZQWOCGCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)SCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944630 | |

| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22026-63-7 | |

| Record name | N,N,N-Trimethyl-2-[(1-oxobutyl)thio]Ethanaminium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22026-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Butyrylthio)ethyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(butyrylthio)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-Butyrylthiocholine Chloride: A Comprehensive Technical Guide for Researchers

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

S-Butyrylthiocholine chloride is a water-soluble synthetic substrate extensively utilized in biochemical research to assay the activity of cholinesterase enzymes, particularly butyrylcholinesterase (BChE).[1][2] Its structural similarity to the natural neurotransmitter acetylcholine allows it to be hydrolyzed by both BChE and, to a lesser extent, acetylcholinesterase (AChE), making it an invaluable tool for studying enzyme kinetics, screening potential inhibitors, and investigating the role of these enzymes in various physiological and pathological processes. This guide provides an in-depth overview of the applications, experimental protocols, and kinetic data associated with this compound for researchers, scientists, and drug development professionals.

Core Application: A Substrate for Cholinesterase Activity Assays

The primary application of this compound is as a chromogenic substrate in the Ellman's assay, the most common method for measuring cholinesterase activity.[3][4] In this assay, the cholinesterase enzyme catalyzes the hydrolysis of S-Butyrylthiocholine, yielding thiocholine and butyrate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, which is directly proportional to the cholinesterase activity, can be quantified by measuring the increase in absorbance at or near 412 nm.[3][5][6]

While both AChE and BChE can hydrolyze S-Butyrylthiocholine, BChE does so at a significantly higher rate, making S-Butyrylthiocholine the preferred substrate for specifically assaying BChE activity.[5][7] Conversely, acetylthiocholine, another synthetic substrate, is preferentially hydrolyzed by AChE.[5] This differential substrate specificity allows researchers to distinguish between the activities of the two enzymes in a sample.[5]

Data Presentation: Kinetic Parameters of S-Butyrylthiocholine Hydrolysis

The efficiency of S-Butyrylthiocholine hydrolysis by cholinesterases is characterized by the Michaelis-Menten kinetic parameters, Km and Vmax. Km represents the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. These values can vary depending on the enzyme source and experimental conditions.

| Enzyme | Substrate | Km (mM) | Vmax (µM/s) | Source Organism/Tissue |

| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 0.2 - 0.4 | Not consistently reported | Human Serum |

| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 0.28 | Not consistently reported | Equine Serum |

| Acetylcholinesterase (AChE) | Butyrylthiocholine Iodide | 0.22 | 1.58 | Monopterus albus brain |

Note: The reported kinetic values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.[5]

Experimental Protocols

Standard Butyrylcholinesterase (BChE) Activity Assay (Ellman's Method)

This protocol is adapted for a 96-well microplate format.

Materials:

-

S-Butyrylthiocholine iodide (or chloride) solution (e.g., 10 mM in deionized water)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in phosphate buffer)

-

Phosphate buffer (0.1 M, pH 8.0)

-

BChE enzyme solution (e.g., purified enzyme, plasma sample, or tissue homogenate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of S-Butyrylthiocholine and DTNB on the day of the experiment.

-

Assay Mixture Preparation: In each well of the microplate, add the following in order:

-

Phosphate buffer (volume to bring the final volume to 200 µL)

-

DTNB solution (to a final concentration of 0.5 mM)

-

BChE enzyme solution

-

-

Pre-incubation: Incubate the plate for 5 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

-

Reaction Initiation: Add the S-Butyrylthiocholine solution to each well to start the reaction (e.g., to a final concentration of 5 mM).[2]

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.[5]

-

Data Analysis: Calculate the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time curve. The BChE activity can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[5]

Protocol for Determination of Km and Vmax

Procedure:

-

Set up a series of reactions as described in the standard assay protocol, but vary the concentration of the S-Butyrylthiocholine substrate over a wide range (e.g., from 0.1 to 10 times the expected Km).

-

Measure the initial reaction velocity (v₀) for each substrate concentration.

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used to graphically determine these parameters.[8][9]

Protocol for BChE Inhibitor Screening

Procedure:

-

Preparation of Reagents: Prepare the BChE enzyme, S-Butyrylthiocholine, and DTNB solutions as for the standard assay. Dissolve the test inhibitors in a suitable solvent and prepare a series of dilutions.

-

Pre-incubation with Inhibitor: In the wells of a microplate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations. Then add the BChE enzyme solution. Incubate this mixture for a defined period (e.g., 15-20 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.[10]

-

Reaction Initiation: Start the enzymatic reaction by adding the S-Butyrylthiocholine solution.

-

Kinetic Measurement: Measure the absorbance at 412 nm over time as in the standard assay.

-

Data Analysis: Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

References

- 1. scbt.com [scbt.com]

- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Butyrylthiocholine Chloride: A Comprehensive Technical Guide to its Mechanism of Action in Cholinesterase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Butyrylthiocholine chloride is a synthetic sulfur-containing analog of butyrylcholine.[1] It serves as a crucial tool in neuroscience and pharmacology research, primarily as a chromogenic substrate for the measurement of cholinesterase activity.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, its differential interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and detailed protocols for its application in experimental settings.

Core Mechanism of Action: A Substrate for Cholinesterases

The primary mechanism of action of this compound lies in its role as a substrate for cholinesterase enzymes, a family of serine hydrolases.[4] These enzymes, principally AChE and BChE, are responsible for the hydrolysis of choline esters. While structurally similar, AChE and BChE exhibit distinct substrate specificities.[5] AChE preferentially hydrolyzes acetylcholine, the primary neurotransmitter in the cholinergic system. In contrast, BChE demonstrates a broader substrate specificity and more efficiently hydrolyzes larger choline esters like butyrylcholine.[4][5]

S-Butyrylthiocholine is designed to mimic the natural substrate of BChE. When incubated with a sample containing cholinesterases, the enzyme catalyzes the hydrolysis of the thioester bond in S-Butyrylthiocholine. This enzymatic cleavage yields two products: butyrate and thiocholine.[1]

The production of thiocholine is the key event that allows for the quantification of enzyme activity. Thiocholine contains a free sulfhydryl group, which can react with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the rate of thiocholine production, and thus, to the cholinesterase activity in the sample.[5]

Differential Hydrolysis by AChE and BChE

A critical aspect of using this compound is its preferential hydrolysis by BChE over AChE. BChE hydrolyzes butyrylthiocholine at a significantly higher rate than acetylthiocholine, making S-Butyrylthiocholine a more sensitive and specific substrate for measuring BChE activity.[5] This characteristic is particularly important in research contexts where distinguishing between the activities of these two enzymes is necessary, such as in the later stages of Alzheimer's disease where BChE activity becomes more prominent.[5]

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's catalysis is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes the kinetic parameters for the hydrolysis of this compound by acetylcholinesterase and butyrylcholinesterase from different species. It is important to note that these values can vary depending on experimental conditions such as pH, temperature, and buffer composition.[5]

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µM/s) |

| Human Serum | Butyrylthiocholine | 0.08 | Not consistently reported |

| Equine Serum | Butyrylthiocholine | 0.28 | Not consistently reported |

| Electric Eel (AChE) | Butyrylthiocholine | 7.7 | 0.124 |

Table compiled from data available in a comparative guide by Benchchem.[5]

Experimental Protocols: The Ellman's Assay

The most common method for quantifying cholinesterase activity using this compound is the Ellman's assay. The following is a detailed protocol adapted for a 96-well microplate reader.

Materials:

-

This compound

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Sample containing cholinesterase (e.g., plasma, serum, tissue homogenate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in distilled water.

-

Prepare a stock solution of DTNB in the phosphate buffer.

-

The final concentrations in the reaction mixture are typically 0.5 mM for DTNB and can range from 1 to 10 mM for S-Butyrylthiocholine, depending on the specific assay conditions and enzyme concentration.

-

-

Assay Setup:

-

In each well of the 96-well microplate, add the following in order:

-

Phosphate buffer

-

DTNB solution

-

Sample containing the cholinesterase enzyme.

-

-

It is recommended to prepare a blank control containing all reagents except the enzyme sample to account for any non-enzymatic hydrolysis of the substrate.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding the this compound solution to each well.

-

-

Measurement:

-

Immediately place the microplate in the reader and measure the absorbance at 412 nm.

-

Take kinetic readings at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

-

The cholinesterase activity can be calculated using the Beer-Lambert law:

-

Activity (mol/min/mL) = (ΔA/min) / (ε × l) × (1 / V)

-

Where:

-

ε is the molar extinction coefficient of TNB (typically 13,600 or 14,150 M⁻¹cm⁻¹)

-

l is the path length of the light in the well (cm)

-

V is the volume of the sample in the well (mL)

-

-

-

Visualizations

Signaling Pathway: Enzymatic Hydrolysis and Detection

Caption: Enzymatic hydrolysis of S-Butyrylthiocholine and subsequent colorimetric detection.

Experimental Workflow: Cholinesterase Activity Assay

Caption: Workflow for measuring cholinesterase activity using S-Butyrylthiocholine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

S-Butyrylthiocholine Chloride: An In-depth Technical Guide to its Substrate Specificity for Butyrylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of S-Butyrylthiocholine chloride for the enzyme Butyrylcholinesterase (BuChE). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are working with or have an interest in the cholinergic system. This document details the kinetics of the enzymatic reaction, standardized experimental protocols for its measurement, and the underlying biochemical mechanisms.

Introduction

Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase that plays a significant role in the metabolism of various choline esters. While its physiological role is not as definitively established as that of acetylcholinesterase (AChE), BuChE is of considerable interest in pharmacology and toxicology due to its ability to hydrolyze a broad range of substrates, including the neurotransmitter acetylcholine, various drugs, and toxins. This compound is a synthetic substrate widely employed for the specific and sensitive measurement of BuChE activity. Its thioester bond allows for a convenient colorimetric assay, making it an indispensable tool in both basic research and clinical diagnostics.

Quantitative Kinetic Data

The interaction between this compound and Butyrylcholinesterase is characterized by Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and the catalytic constant (kcat), provide insights into the enzyme's affinity for the substrate and its turnover rate, respectively. Below is a summary of reported kinetic values from various studies. It is important to note that these values can vary depending on the enzyme source (e.g., human serum, purified recombinant enzyme), purity, and the specific assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme Source | Km (mM) | kcat (min-1) | Conditions | Reference |

| Human Serum | 0.1 - 0.2 | Not Reported | pH 7.4, 25°C, 0.01-1.0 mM BTCh | [1] |

| Human Serum | 0.3 - 2.0 | Not Reported | pH 7.4, 25°C, 1.0-50 mM BTCh | [1] |

| Wild-type Human BuChE | Not Reported | 32,900 ± 4,400 | pH 5.0, excess substrate | [2] |

| Human Serum (diluted) | Not explicitly stated, but used at 5mM | Not Reported | pH 7.4, 100mM PB buffer | [3] |

| Purified Human Plasma BuChE | Not explicitly stated; used at 0.16mM | Not Reported | pH 8.0, 0.09M phosphate buffer | [4] |

Note: The catalytic behavior of BuChE with positively charged substrates like butyrylthiocholine can deviate from classical Michaelis-Menten kinetics, often showing substrate activation at higher concentrations.[5] This can lead to variations in reported Km values depending on the substrate concentration range used in the study.[1]

Experimental Protocols

The most common method for measuring BuChE activity using this compound is the Ellman's assay. This colorimetric method is based on the reaction of the product of substrate hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Detailed Protocol for Ellman's Assay

This protocol is a generalized procedure and may require optimization based on the specific experimental setup and enzyme source.

Materials:

-

This compound (Substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Butyrylcholinesterase (from human serum, purified, or recombinant)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm

-

96-well microplates or cuvettes

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.

-

DTNB Stock Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Store protected from light.

-

This compound Stock Solution (e.g., 100 mM): Dissolve this compound in deionized water. Prepare fresh or store frozen in aliquots.

-

Enzyme Solution: Prepare a stock solution of BuChE in phosphate buffer. The optimal concentration will depend on the activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course. For human serum, a 400-fold dilution is often recommended to minimize interference from other serum components.

-

-

Assay Setup (for a 200 µL final volume in a 96-well plate):

-

Add 170 µL of phosphate buffer to each well.

-

Add 10 µL of the DTNB stock solution to each well (final concentration of 0.5 mM).

-

Add 10 µL of the enzyme solution (or diluted serum) to each well. Include a blank control with buffer instead of the enzyme.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

-

Initiation of the Reaction:

-

To start the reaction, add 10 µL of the this compound stock solution to each well (final concentration will vary depending on the stock concentration, e.g., 5 mM).

-

-

Measurement:

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm.

-

Take readings at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-20 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 412 nm against time.

-

Determine the rate of the reaction (ΔAbs/min) from the linear portion of the curve.

-

Calculate the BuChE activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (Vtotal / Venzyme) * 1000 Where:

-

ε is the molar extinction coefficient of TNB (typically 14,150 M-1cm-1 at 412 nm).

-

l is the path length of the light in the well (cm).

-

Vtotal is the total reaction volume (mL).

-

Venzyme is the volume of the enzyme solution added (mL).

-

-

Signaling Pathways and Experimental Workflows

The enzymatic hydrolysis of S-Butyrylthiocholine by BuChE is a well-characterized process involving a catalytic triad in the enzyme's active site. The general workflow for determining BuChE activity using the Ellman's assay can also be visualized.

BuChE-Catalyzed Hydrolysis of S-Butyrylthiocholine

The hydrolysis of S-Butyrylthiocholine by BuChE proceeds via a two-step mechanism involving acylation and deacylation of the active site serine residue.

Caption: BuChE-catalyzed hydrolysis of S-Butyrylthiocholine.

Experimental Workflow for Ellman's Assay

The logical flow of the Ellman's assay, from reagent preparation to data analysis, is a critical aspect of obtaining reliable and reproducible results.

Caption: Experimental workflow for the Ellman's assay.

Conclusion

This compound remains a cornerstone substrate for the study of Butyrylcholinesterase. Its specificity, coupled with the robust and sensitive Ellman's assay, allows for accurate and reproducible quantification of BuChE activity. Understanding the kinetic parameters and the underlying hydrolysis mechanism is crucial for the design and interpretation of experiments in neurobiology, toxicology, and drug development. This guide provides a foundational resource for researchers, offering both the theoretical background and practical protocols necessary for the effective use of this compound in the investigation of Butyrylcholinesterase.

References

- 1. Catalytic parameters for the hydrolysis of butyrylthiocholine by human serum butyrylcholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High activity of human butyrylcholinesterase at low pH in the presence of excess butyrylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

S-Butyrylthiocholine Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties of S-Butyrylthiocholine chloride (BTC), a key substrate in butyrylcholinesterase (BChE) research. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, experimental applications, and the underlying biochemical principles of its use.

Core Chemical and Physical Properties

This compound is a water-soluble compound widely utilized for the enzymatic assay of butyrylcholinesterase activity.[1][2][3] Its role as a substrate allows for the indirect measurement of BChE activity through a colorimetric reaction.[4][5]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 22026-63-7 | [1][3][6] |

| Molecular Formula | C₉H₂₀ClNOS | [1][6] |

| Molecular Weight | 225.78 g/mol | [1][7] |

| IUPAC Name | 2-butanoylsulfanylethyl(trimethyl)azanium chloride | [7] |

| Synonyms | (2-(Butyrylthio)ethyl)trimethylammonium chloride, BTC, BTCCl | [1][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [6] |

| Melting Point | 163-165 °C | [6] |

| Stability | Hygroscopic. Stable under recommended storage conditions. | [6] |

| Storage | Store at 2-8°C, protected from moisture. | [6] |

Biochemical Mechanism of Action

This compound is a synthetic substrate for butyrylcholinesterase. The enzymatic hydrolysis of this compound by BChE yields thiocholine and butyrate. Thiocholine, in the presence of a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the BChE activity.[4][5]

Caption: Enzymatic hydrolysis of S-Butyrylthiocholine by BChE and subsequent reaction with DTNB.

Experimental Protocol: Butyrylcholinesterase Activity Assay (Ellman's Method)

This protocol outlines the determination of BChE activity in a sample using this compound in a 96-well microplate format.

Required Reagents and Materials

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Butyrylcholinesterase (for positive control)

-

Sample containing BChE (e.g., serum, plasma, tissue homogenate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions

-

Assay Buffer: Prepare a 0.1 M phosphate buffer solution at pH 7.4.

-

DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.

-

Substrate Solution: Prepare a stock solution of this compound in deionized water. The final concentration in the assay will typically be in the millimolar range (e.g., 5-10 mM).

-

Sample Preparation: Dilute the biological sample to be tested with the assay buffer to ensure the BChE activity falls within the linear range of the assay. A 400-fold dilution of human serum is often recommended.[8]

Assay Procedure

-

Reaction Mixture Preparation: In each well of the microplate, add the components in the following order:

-

Assay Buffer

-

DTNB solution (to a final concentration of 0.5 mM)[8]

-

Diluted sample

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow for temperature equilibration and the reaction of any free sulfhydryl groups in the sample with DTNB.[8]

-

Initiation of Reaction: Add the this compound solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). The BChE activity is proportional to this rate. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.

References

- 1. broadpharm.com [broadpharm.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound CAS#: 22026-63-7 [amp.chemicalbook.com]

- 7. This compound | C9H20ClNOS | CID 3015121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Butyrylcholinesterase Activity: A Technical Guide Using S-Butyrylthiocholine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and procedures for measuring butyrylcholinesterase (BChE) activity using the chromogenic substrate S-Butyrylthiocholine chloride. Butyrylcholinesterase, a key enzyme in cholinergic neurotransmission and drug metabolism, is of significant interest in drug development and toxicology. Accurate and reproducible measurement of its activity is crucial for inhibitor screening and characterization. This document details the widely used Ellman's assay, including the underlying biochemical reactions, detailed experimental protocols for various sample types, and data analysis procedures. Quantitative data from multiple sources are summarized for easy reference, and key processes are visualized through diagrams to enhance understanding.

Introduction

Butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline esters, including the neurotransmitter acetylcholine. It is also responsible for the metabolism of several drugs, such as the muscle relaxant succinylcholine.[1] Consequently, BChE is a significant target in drug discovery, particularly for neurodegenerative diseases like Alzheimer's, and a critical biomarker for exposure to organophosphates and other cholinesterase inhibitors.[1][2]

The most common method for determining BChE activity is the colorimetric assay developed by Ellman, which utilizes a thiocholine ester substrate.[2] This guide focuses on the use of S-Butyrylthiocholine (BTC), a specific substrate for BChE, in conjunction with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle of the Assay

The measurement of BChE activity using this compound is based on a two-step enzymatic and chemical reaction:

-

Enzymatic Hydrolysis: Butyrylcholinesterase catalyzes the hydrolysis of the thioester bond in S-Butyrylthiocholine, producing thiocholine and butyric acid.[2]

-

Colorimetric Reaction: The free sulfhydryl group of the newly formed thiocholine reacts with DTNB, cleaving the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB) and a mixed disulfide. TNB is a yellow-colored anion that can be quantified by measuring its absorbance at or near 412 nm.[2][3]

The rate of TNB formation, measured as the change in absorbance over time, is directly proportional to the BChE activity in the sample.

Data Presentation

Reagent Concentrations and Assay Conditions

The following table summarizes typical reagent concentrations and conditions used in the Ellman's assay for BChE activity measurement.

| Parameter | Recommended Value/Range | Source(s) |

| Substrate | S-Butyrylthiocholine (iodide or chloride salt) | [1][2] |

| Substrate Concentration | 0.1 mM - 10 mM (5 mM is optimal for human serum) | [1] |

| DTNB Concentration | 0.33 mM - 0.5 mM | [1][4] |

| Buffer | 0.1 M Sodium Phosphate Buffer | [1][2][3] |

| pH | 7.4 - 8.0 | [1][3] |

| Wavelength | 405 - 412 nm | [3] |

| Temperature | 25°C or 37°C | [1] |

| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ at 412 nm | [3] |

Kinetic Parameters of Butyrylcholinesterase

The kinetic parameters of BChE can vary depending on the enzyme source, substrate, and assay conditions. The following table provides examples of reported kinetic constants for BChE with thiocholine substrates. It is important to note that the steady-state kinetics of BChE-catalyzed hydrolysis of butyrylthiocholine can deviate from Michaelis-Menten kinetics.[5]

| Enzyme Source | Substrate | Km (μM) | Vmax (U/mg protein) | Ki (μM) of Inhibitor | Source(s) |

| Horse Serum | Butyrylthiocholine iodide | - | - | 11.87 ± 3.31 (Compound 12) | [6][7] |

| Horse Serum | Butyrylthiocholine iodide | - | - | 9.08 ± 3.51 (Compound 17) | [6][7] |

| Horse Serum | Butyrylthiocholine iodide | - | - | 5.49 ± 0.33 (Compound 18) | [6][7] |

| Human Plasma | Butyrylthiocholine | - | - | 1.61 ± 0.11 (Thioflavin T) | [8] |

Experimental Protocols

The following is a detailed protocol for measuring BChE activity in a 96-well microplate format, adapted from several sources.[1][2][9]

Reagent Preparation

-

Assay Buffer (0.1 M Sodium Phosphate, pH 7.4): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.[1] This buffer is used for preparing other reagents and for sample dilution.

-

DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store in aliquots at -20°C, protected from light.[2]

-

S-Butyrylthiocholine Iodide (BTC) Stock Solution (100 mM): Prepare a 100 mM stock solution of BTC in deionized water. Store in aliquots at -20°C.[1]

-

Working Reagent: Prepare the working reagent fresh before use. For a final reaction volume of 200 µL with final concentrations of 0.5 mM DTNB and 5 mM BTC, the reagent mixture can be prepared accordingly.[1]

Sample Preparation

-

Serum and Plasma: A significant dilution is required. A 400-fold dilution of human serum in Assay Buffer is recommended to ensure the readings are within the linear range of the assay.[1] It is crucial to mix the diluted sample thoroughly due to the viscosity of serum.[9]

-

Tissue Homogenates: Homogenize 10-30 mg of tissue in 100 µL of ice-cold Assay Buffer, preferably containing a protease inhibitor cocktail.[9][10] Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris. The resulting supernatant is used for the assay.[9][10]

Assay Procedure (96-well plate)

-

Plate Setup: Assign wells for blanks, controls, and samples. All measurements should be performed in at least duplicate.

-

Sample Addition: Add 10 µL of the diluted sample (e.g., 400-fold diluted serum) to the designated wells.[1]

-

Buffer Addition: Add 40 µL of 100mM PB buffer (pH 7.4) to each sample well.[1]

-

DTNB Addition: Add 50 µL of 2mM DTNB (in PB) to each well.[1]

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C in the microplate reader. This step allows the temperature to equilibrate and for any reaction between free sulfhydryl groups in the sample and DTNB to complete.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of 10mM BTC (in PB) to each well.[1]

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a period of 10-20 minutes.[1]

Data Analysis

-

Calculate the Rate of Reaction: Plot the absorbance at 412 nm versus time for each well. Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Correct for Background: Subtract the rate of the blank (containing all components except the enzyme) from the rate of each sample.

-

Calculate BChE Activity: Use the Beer-Lambert law to calculate the enzyme activity.

Activity (U/L) = (ΔAbs/min) * (Total Assay Volume in L) / (ε * l * Sample Volume in L)

Where:

-

ΔAbs/min is the rate of change in absorbance per minute.

-

Total Assay Volume is the final volume in the well (e.g., 200 µL or 2 x 10⁻⁴ L).[1]

-

ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[3]

-

l is the path length of the light in the well (cm). This needs to be determined for the specific microplate and reader used.

-

Sample Volume is the initial volume of the undiluted sample added to the well after accounting for dilution (e.g., if 10 µL of a 1:400 dilution is used, the effective sample volume is 0.025 µL or 2.5 x 10⁻⁸ L).

One unit (U) of BChE activity is defined as the amount of enzyme that hydrolyzes one micromole of S-butyrylthiocholine per minute at the specified conditions.[1]

-

Visualizations

Signaling Pathway

Caption: Biochemical pathway of the BChE-catalyzed hydrolysis of S-Butyrylthiocholine and the subsequent colorimetric reaction with DTNB.

Experimental Workflow

Caption: A streamlined workflow for the measurement of BChE activity using the Ellman's assay in a 96-well plate format.

Logical Relationship for Activity Calculation

Caption: Logical flow diagram illustrating the conversion of raw absorbance data into final butyrylcholinesterase activity units.

Troubleshooting

Potential issues in the Ellman's assay include high background absorbance, no color development, or non-linear reaction kinetics. Some common causes and solutions are outlined below:

-

High Background: Can be caused by the presence of free sulfhydryl groups in the sample. The pre-incubation step with DTNB before adding the substrate helps to mitigate this.[1] Instability of DTNB can also contribute; ensuring the buffer pH is appropriate and using fresh reagents is important.[11]

-

No Color Development: This may indicate inactive enzyme, degraded substrate or DTNB, or the presence of a potent inhibitor in the sample.[12] Verifying reagent integrity with a positive control is recommended.[12]

-

Non-linear Kinetics: At high substrate concentrations, substrate inhibition can occur. For serum samples, a high concentration of the sample itself can be inhibitory; therefore, appropriate dilution is critical.[1]

For more complex biological samples, modifications to the standard Ellman's assay, such as separating the hydrolysis and colorimetric steps, have been proposed to eliminate interference from DTNB.[11]

Conclusion

The use of this compound in the Ellman's assay provides a robust, sensitive, and cost-effective method for the determination of butyrylcholinesterase activity. This technical guide offers a detailed framework for researchers, scientists, and drug development professionals to implement this assay with a thorough understanding of its principles, practical execution, and data interpretation. Adherence to optimized protocols and careful consideration of sample-specific requirements are essential for obtaining accurate and reproducible results.

References

- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. A steady-state kinetic model of butyrylcholinesterase from horse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. content.abcam.com [content.abcam.com]

- 11. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of S-Butyrylthiocholine Chloride in Advancing Neurotransmitter Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neurotransmitter research, the study of cholinergic signaling remains a cornerstone for understanding and treating a myriad of neurological disorders. Central to this research is the enzymatic degradation of the neurotransmitter acetylcholine (ACh) by two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE has historically garnered more attention, the significance of BChE in both physiological and pathological contexts is increasingly recognized. S-Butyrylthiocholine chloride, a synthetic substrate for BChE, has emerged as an indispensable tool for elucidating the nuanced roles of this enzyme. This technical guide provides a comprehensive overview of the application of this compound in neurotransmitter research, with a focus on its use in enzymatic assays, its contribution to understanding neurodegenerative diseases like Alzheimer's, and its relevance in the study of toxicology.

This compound: A Specific Substrate for Butyrylcholinesterase

S-Butyrylthiocholine is a sulfur-containing analog of butyrylcholine and serves as a chromogenic substrate for cholinesterases. Its hydrolysis by BChE yields thiocholine and butyrate. The production of thiocholine is the basis for the widely used Ellman's assay, a simple and reliable colorimetric method for measuring cholinesterase activity.

The specificity of cholinesterases for different substrates is a key aspect of their function. While both AChE and BChE can hydrolyze acetylcholine, AChE does so with much greater efficiency. Conversely, BChE exhibits a broader substrate specificity and preferentially hydrolyzes butyrylcholine and its thio-analog, S-Butyrylthiocholine. This differential substrate preference allows researchers to distinguish between the activities of these two important enzymes in biological samples.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters (Michaelis constant, Kₘ, and maximum velocity, Vₘₐₓ) for the hydrolysis of acetylthiocholine and S-butyrylthiocholine by human acetylcholinesterase and butyrylcholinesterase. These values highlight the substrate specificity of each enzyme. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) |

| Human Acetylcholinesterase (AChE) | Acetylthiocholine Iodide | 0.124[1] | 0.980[1] |

| S-Butyrylthiocholine Iodide | - | - | |

| Human Butyrylcholinesterase (BChE) | Acetylthiocholine Iodide | 0.43[2][3] | 0.42[2][3] |

| S-Butyrylthiocholine Iodide | 1.61 µM (for ThT inhibition study) | - |

Experimental Protocols: Measuring Butyrylcholinesterase Activity

The Ellman's assay is the gold standard for determining BChE activity using this compound. The protocol outlined below is a generalized procedure for a 96-well plate format, adapted from various sources.

Protocol: Ellman's Assay for BChE Activity

Materials:

-

This compound (or iodide)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Purified Butyrylcholinesterase (for standard curve) or biological sample (e.g., plasma, serum, tissue homogenate)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare 100 mM phosphate buffer, pH 7.4.

-

DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.

-

S-Butyrylthiocholine (BTC) Stock Solution (75 mM): Dissolve 21.3 mg of this compound in 1 mL of deionized water.

-

Working Reagent: Prepare a fresh solution containing the final desired concentrations of DTNB (e.g., 0.5 mM) and BTC (e.g., 5 mM) in Assay Buffer. Protect from light.

-

-

Sample Preparation:

-

Dilute biological samples appropriately with Assay Buffer to ensure the enzymatic activity falls within the linear range of the assay. For human serum, a 400-fold dilution has been shown to be effective.[4]

-

-

Assay Protocol:

-

Add 50 µL of Assay Buffer to blank wells.

-

Add 50 µL of the diluted sample to the sample wells.

-

If creating a standard curve, add 50 µL of varying concentrations of purified BChE to the standard wells.

-

Add 150 µL of the Working Reagent to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Measurement:

-

Measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the blank from the rates of the samples and standards.

-

Enzyme activity is calculated using the Beer-Lambert law: Activity (U/L) = (ΔA/min * Total Assay Volume) / (ε * path length * Sample Volume) Where:

-

ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹

-

path length is typically 1 cm for a standard cuvette, but needs to be corrected for the volume in a microplate well.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in neurotransmitter research.

References

- 1. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular components of the anti-inflammatory cholinergic pathway are extrasplenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

S-Butyrylthiocholine Chloride: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Butyrylthiocholine chloride is a pivotal chemical tool in neuroscience and drug discovery, primarily serving as a chromogenic substrate for the enzyme butyrylcholinesterase (BuChE). Its synthesis and application have been refined over decades, enabling precise measurement of BuChE activity, which is crucial for diagnosing certain medical conditions and for screening potential therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, presenting both historical and contemporary methodologies, detailed experimental protocols, and a summary of its physicochemical properties.

Discovery and Historical Context

The development of synthetic substrates for cholinesterases was a significant advancement in the study of these enzymes. While the precise first synthesis of S-Butyrylthiocholine is not widely documented in readily available literature, its use as a substrate for cholinesterase activity became established in the mid-20th century. Early research focused on creating analogs of acetylcholine to better understand the substrate specificity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), also known as pseudocholinesterase.

Initial methods for synthesizing thiocholine esters were foundational for the later, more refined production of S-Butyrylthiocholine. Publications by Hansen in Acta Chemica Scandinavica (1957) and Gillis in Chemistry & Industry (1957) are noted as early descriptions of the synthesis of related thiocholine esters, contributing to the body of knowledge that enabled the production of butyrylthiocholine iodide and its subsequent conversion to the chloride salt.[1] The primary motivation for its development was to provide a more specific substrate for BuChE, allowing researchers to differentiate its activity from that of AChE. This specificity is critical in clinical diagnostics, for example, in testing for BuChE deficiency or in monitoring exposure to organophosphate nerve agents and pesticides.

Physicochemical Properties

This compound and its common precursor, the iodide salt, are white to off-white crystalline solids. A summary of their key properties is presented below.

| Property | This compound | S-Butyrylthiocholine Iodide |

| CAS Number | 22026-63-7 | 1866-16-6 |

| Molecular Formula | C₉H₂₀ClNOS | C₉H₂₀INOS |

| Molecular Weight | 225.78 g/mol [2] | 317.23 g/mol |

| Melting Point | 163-165 °C | 171-176 °C |

| Solubility | Water (100 mg/ml), Chloroform (Slightly), Methanol (Slightly) | Water (1 mg/mL) |

| Appearance | White to beige powder | White to light yellow crystalline solid |

| Storage Conditions | 2-8°C, Protect from light and moisture | 2-8°C, Desiccated, Protect from light |

Synthesis of S-Butyrylthiocholine Salts

The synthesis of this compound is typically achieved through a two-stage process: first, the synthesis of the iodide salt, followed by an anion exchange to replace the iodide with chloride.

Modern Synthesis of S-Butyrylthiocholine Iodide

A contemporary and efficient method for synthesizing S-Butyrylthiocholine iodide involves a four-step process starting from 2-(tert-butoxycarbonylamino)ethanethiol. This method is advantageous due to its use of readily available starting materials and high overall yield.

Synthesis Pathway:

References

S-Butyrylthiocholine Chloride: An In-Depth Technical Guide for Enzymology

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Butyrylthiocholine chloride is a pivotal tool compound in the field of enzymology, primarily utilized as a chromogenic substrate for the enzyme butyrylcholinesterase (BChE). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, applications in research and clinical diagnostics, and detailed protocols for its use in enzyme assays. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in areas related to cholinergic signaling and neurodegenerative diseases.

Introduction: The Significance of Butyrylcholinesterase and its Substrate

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a crucial role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine breakdown at the synaptic cleft, BChE is found in various tissues, including plasma, liver, and the central nervous system, and is thought to play a compensatory role in acetylcholine metabolism, particularly in disease states.[3][4]

The activity of BChE is of significant interest in several research and clinical contexts:

-

Drug Development: BChE is a therapeutic target for neurodegenerative disorders such as Alzheimer's disease.[2][5] Inhibitors of BChE can help to increase acetylcholine levels in the brain, which may improve cognitive function.

-

Toxicology: BChE is involved in the detoxification of various compounds, including certain pesticides and nerve agents.[6] Measuring BChE activity can be a useful biomarker for exposure to these toxins.

-

Clinical Diagnostics: Atypical BChE variants can lead to prolonged muscle relaxation in response to certain anesthetics, such as succinylcholine.[2] Screening for BChE activity is therefore important in a clinical setting.

This compound is a synthetic substrate that is structurally similar to the natural substrate of BChE, butyrylcholine.[7] Its hydrolysis by BChE produces thiocholine, which can be readily detected using a chromogenic reagent, making it an ideal tool for studying BChE activity.[8]

Mechanism of Action: The Ellman's Assay

The most common method for measuring BChE activity using this compound is the Ellman's assay.[8] This assay is based on a two-step reaction:

-

Enzymatic Hydrolysis: BChE catalyzes the hydrolysis of this compound into thiocholine and butyric acid.

-

Colorimetric Detection: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).

The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and therefore to the activity of the BChE enzyme.[8] The absorbance of the TNB²⁻ can be measured spectrophotometrically at 412 nm.

Quantitative Data

Enzyme Kinetics

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. The Km value for S-butyrylthiocholine with BChE can vary depending on the species and experimental conditions.

| Species | Km (µM) | Vmax (U/mg) | Reference |

| Human | 130 | 156.20 | [9] |

| Equine | Data not available | Data not available | |

| Rat | Data not available | Data not available |

Note: This table will be populated with more specific data as it is found in subsequent targeted searches.

Inhibitor Constants

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are used to quantify the potency of an inhibitor. The following table summarizes the IC50 and Ki values for several known BChE inhibitors, determined using this compound as the substrate.

| Inhibitor | IC50 (nM) | Ki (nM) | Reference |

| Tacrine | 36.0 | 7.0, 8.7, 8.72 | [10] |

| Donepezil | 5580.0 | 12540.0 | [10] |

| Galantamine | 10000.0 | Data not available | [10] |

| Ethopropazine hydrochloride | 1700 | Data not available | [11] |

| Physostigmine | 34.4 | Data not available | [11] |

| Rivastigmine | Data not available | 3.73 (µM) | [9] |

Experimental Protocols

BChE Activity Assay (Ellman's Method)

This protocol describes a standard method for measuring BChE activity in a 96-well microplate format.

Materials:

-

This compound solution (Substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's Reagent)

-

Phosphate buffer (0.1 M, pH 7.4)

-

BChE enzyme solution (e.g., purified enzyme or biological sample)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in distilled water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Setup:

-

Add phosphate buffer to each well of the microplate.

-

Add the BChE enzyme solution to the appropriate wells. Include a blank control with no enzyme.

-

Add the DTNB solution to all wells.

-

-

Initiate Reaction:

-

Add the this compound solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period of time (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

The BChE activity can be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

-

BChE Inhibitor Screening Assay

This protocol describes a method for screening potential BChE inhibitors.

Materials:

-

Same as for the BChE activity assay

-

Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare Reagents:

-

Prepare reagents as described for the BChE activity assay.

-

-

Assay Setup:

-

Add phosphate buffer, BChE enzyme solution, and DTNB solution to the wells of a microplate.

-

Add the inhibitor compounds at various concentrations to the appropriate wells. Include a positive control (known inhibitor) and a negative control (no inhibitor).

-

-

Pre-incubation:

-

Incubate the plate for a set period of time (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

-

-

Initiate Reaction and Measurement:

-

Add the this compound solution to all wells and measure the absorbance at 412 nm as described for the activity assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the negative control.

-

Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Cholinergic Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hemonc.mhmedical.com [hemonc.mhmedical.com]

- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyrylcholinesterase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

An In-depth Technical Guide to the Butyrylcholinesterase (BuChE) Assay Using S-Butyrylthiocholine Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical methodologies for the widely used butyrylcholinesterase (BuChE) assay utilizing S-Butyrylthiocholine chloride as the substrate. This colorimetric method, primarily based on the Ellman's reagent, is a cornerstone in cholinesterase research, inhibitor screening, and clinical diagnostics.

Core Principles of the Assay

The BuChE assay using this compound is a two-step enzymatic and chemical reaction process. The fundamental principle lies in the measurement of the rate of production of thiocholine, which is directly proportional to the BuChE activity.

Step 1: Enzymatic Hydrolysis

Butyrylcholinesterase (BuChE), a serine hydrolase, catalyzes the hydrolysis of the substrate S-Butyrylthiocholine. This reaction yields two products: butyric acid and thiocholine.

Step 2: Chromogenic Reaction with Ellman's Reagent

The produced thiocholine possesses a free sulfhydryl group (-SH). This group readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent. This reaction cleaves the disulfide bond in DTNB, resulting in the formation of a mixed disulfide (thiocholine-TNB) and the highly colored yellow anion, 5-thio-2-nitrobenzoate (TNB).

The intensity of the yellow color, which can be quantified by measuring its absorbance at a specific wavelength, is directly proportional to the amount of thiocholine produced, and thus to the activity of the BuChE enzyme. The rate of color formation provides a kinetic measure of the enzyme's activity.

Reaction Mechanism

The enzymatic and chemical reactions underpinning the assay are as follows:

Enzymatic Reaction: S-Butyrylthiocholine + H₂O ---(BuChE)---> Butyric Acid + Thiocholine

Chemical Reaction (Ellman's Reaction): Thiocholine + DTNB ---> Thiocholine-TNB Mixed Disulfide + TNB⁻ (yellow)

The TNB⁻ anion exhibits a strong absorbance at approximately 412 nm, which allows for sensitive spectrophotometric detection.

Experimental Protocols

Below are detailed protocols for performing the BuChE assay in both 96-well microplate and standard cuvette formats. These protocols are generalized and may require optimization based on the specific experimental conditions, such as the source and purity of the BuChE enzyme and the nature of any inhibitors being tested.

Reagent Preparation

Table 1: Reagent Preparation

| Reagent | Preparation | Storage |

| Phosphate Buffer | 0.1 M Sodium Phosphate, pH 7.4-8.0. Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH. | 4°C |

| DTNB Solution | 10 mM stock solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. This stock can be diluted to the desired working concentration (e.g., 0.5 mM) in phosphate buffer. | 4°C, protected from light |

| This compound (BTC) Solution | 75 mM stock solution: Dissolve 23.8 mg of BTC in 1 mL of deionized water. This stock can be diluted to the desired working concentration (e.g., 5 mM) in deionized water or phosphate buffer. | -20°C for long-term storage |

| BuChE Enzyme Solution | Prepare a stock solution of BuChE in a suitable buffer (e.g., phosphate buffer with 0.1% BSA to prevent enzyme degradation). The final concentration in the assay will need to be optimized. | -20°C or as per manufacturer's instructions |

| Inhibitor Solutions (if applicable) | Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO, ethanol, or water). Make serial dilutions to achieve the desired final concentrations for the assay. | As per the stability of the compound |

Microplate Assay Protocol (96-Well)

This format is ideal for high-throughput screening of inhibitors.

Table 2: 96-Well Microplate Assay Protocol

| Step | Procedure | Volume per Well |

| 1. Add Buffer | Add phosphate buffer to each well. | Variable (to make up final volume) |

| 2. Add Inhibitor or Vehicle | Add the inhibitor solution at various concentrations or the vehicle (e.g., DMSO) for the control wells. | 10 µL |

| 3. Add BuChE | Add the BuChE enzyme solution to each well. | 20 µL |

| 4. Pre-incubation | Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction. | N/A |

| 5. Add DTNB | Add the DTNB working solution to each well. | 50 µL |

| 6. Initiate Reaction | Add the this compound working solution to each well to start the reaction. | 100 µL |

| 7. Measurement | Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds) using a microplate reader. | N/A |

Cuvette Assay Protocol

This format is suitable for detailed kinetic studies.

Table 3: Cuvette Assay Protocol

| Step | Procedure | Volume |

| 1. Prepare Reaction Mixture | In a cuvette, mix phosphate buffer, DTNB working solution, and the inhibitor solution or vehicle. | To a final volume of ~900 µL |

| 2. Add BuChE | Add the BuChE enzyme solution and mix gently. | ~50 µL |

| 3. Equilibrate | Incubate the cuvette in a temperature-controlled spectrophotometer for a few minutes to reach the desired temperature. | N/A |

| 4. Initiate Reaction | Add the this compound working solution, mix quickly, and immediately start the measurement. | ~50 µL |

| 5. Measurement | Record the change in absorbance at 412 nm over time (e.g., for 3-5 minutes). | N/A |

Data Presentation and Analysis

Calculation of Enzyme Activity

The rate of the reaction (v) is calculated from the linear portion of the absorbance versus time plot (ΔA/min). The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × (Total Volume / Sample Volume) × 10⁶

Where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[1]

-

l is the path length of the light in the cuvette (typically 1 cm) or the path length-corrected value for a microplate.

-

Total Volume is the final reaction volume in the well or cuvette.

-

Sample Volume is the volume of the enzyme solution added.

Inhibition Studies

For inhibitor screening, the percentage of inhibition is calculated as follows:

% Inhibition = [ (v₀ - vᵢ) / v₀ ] × 100

Where:

-

v₀ is the rate of reaction in the absence of the inhibitor.

-

vᵢ is the rate of reaction in the presence of the inhibitor.

The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following tables summarize key quantitative data for the BuChE assay.

Table 4: Kinetic Parameters of BuChE with S-Butyrylthiocholine

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Conditions |

| Horse Serum | 0.13 ± 0.01 | 156.20 ± 3.11 | pH 7.5, 20 mM MOPS-KOH buffer |

| Human Plasma | ~0.2 - 0.5 | Not specified | pH 7.4, Phosphate buffer |

| Recombinant Human | Not specified | Not specified | Not specified |

Note: Kₘ and Vₘₐₓ values can vary significantly depending on the enzyme source, purity, and assay conditions.

Table 5: IC₅₀ Values of Selected Inhibitors for BuChE

| Inhibitor | IC₅₀ (µM) | Enzyme Source |

| Tacrine | 0.03 | Horse Serum |

| Physostigmine | 0.15 | Horse Serum |

| Heptyl-physostigmine | 0.11 | Horse Serum |

| iso-OMPA | 0.75 | Horse Serum |

| G801-0274 | 0.031 ± 0.006 | Not specified |

| G070-1566 | 0.78 ± 0.14 | Not specified |

| F048-0694 | 2.03 ± 0.35 | Not specified |

| G115-0283 | 5.11 ± 4.21 | Not specified |

Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway of the BuChE assay with this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for a BuChE inhibition assay.

Michaelis-Menten Kinetics Logical Relationship

Caption: Relationship between substrate concentration and reaction velocity in BuChE kinetics.

References

An In-depth Technical Guide to the Hydrolysis of S-Butyrylthiocholine by Butyrylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic hydrolysis of S-Butyrylthiocholine by butyrylcholinesterase (BChE), a key enzyme in pharmacology and toxicology. It details the underlying biochemical reaction, standardized experimental protocols for its measurement, and kinetic data, offering a foundational resource for researchers in drug development and neuroscience.

Introduction to Butyrylcholinesterase and S-Butyrylthiocholine

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of choline esters. While its physiological role is not fully elucidated, it is known to metabolize and detoxify various xenobiotics, including several drugs and poisons. S-Butyrylthiocholine is a synthetic substrate widely used for the colorimetric determination of BChE activity. Its structure mimics that of the natural substrate, butyrylcholine.

The enzymatic reaction involves the hydrolysis of S-Butyrylthiocholine by BChE, which yields thiocholine and butyrate. The production of thiocholine is central to the most common method of measuring BChE activity, the Ellman's assay.

The Enzymatic Reaction

The hydrolysis of S-Butyrylthiocholine by BChE is a classic enzymatic reaction that can be monitored to determine enzyme activity. The reaction proceeds as follows:

-

Step 1: Hydrolysis: Butyrylcholinesterase catalyzes the cleavage of the thioester bond in S-Butyrylthiocholine.

-

Step 2: Products: This reaction yields two products: butyric acid and thiocholine.

The rate of this reaction is a direct measure of the BChE activity in a given sample.

Figure 1: Enzymatic hydrolysis of S-Butyrylthiocholine by BChE.

Experimental Protocol: The Ellman's Assay

The most common method for measuring BChE activity is the Ellman's assay, which relies on the reaction of the product thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Reagents and Materials

-

Phosphate Buffer: 0.1 M, pH 7.4.

-

S-Butyrylthiocholine Iodide Solution (Substrate): 10 mM in deionized water.

-

DTNB Solution (Ellman's Reagent): 10 mM in 0.1 M phosphate buffer, pH 7.0.

-

Butyrylcholinesterase Enzyme: Purified or as part of a biological sample (e.g., plasma).

-

Spectrophotometer: Capable of reading absorbance at 412 nm.

-

96-well microplate or cuvettes.

Detailed Methodology

-

Preparation of Working Solutions:

-

Prepare fresh dilutions of the enzyme sample in phosphate buffer to achieve a concentration that results in a linear rate of reaction for at least 5-10 minutes.

-

Prepare a reaction mixture by combining the phosphate buffer, DTNB solution, and the enzyme sample in the wells of a microplate or in cuvettes.

-

-

Assay Procedure:

-

Equilibrate the reaction mixture and the S-Butyrylthiocholine solution to the desired assay temperature (e.g., 25°C or 37°C).

-

To initiate the reaction, add the S-Butyrylthiocholine solution to the reaction mixture. The final concentrations in the reaction well should be optimized, but typical concentrations are 0.5 mM S-Butyrylthiocholine and 0.3 mM DTNB.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a spectrophotometer. Record readings every 30-60 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 412 nm against time.

-

Determine the rate of reaction (ΔA/min) from the initial linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/L) = (ΔA/min * Total Volume) / (ε * Path Length * Sample Volume) where:

-

ΔA/min is the change in absorbance per minute.

-

Total Volume is the final volume in the well/cuvette.

-

ε (Molar extinction coefficient of TNB) is 14,150 M⁻¹cm⁻¹.

-

Path Length is the light path length in cm (typically 1 cm for a cuvette or calculated for a microplate).

-

Sample Volume is the volume of the enzyme sample used.

-

-

Methodological & Application

Application Note and Protocol: S-Butyrylthiocholine Chloride Assay for Microplate Readers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The S-Butyrylthiocholine chloride assay is a widely used method for the determination of butyrylcholinesterase (BChE) activity.[1][2] BChE, also known as pseudocholinesterase, is an enzyme primarily synthesized in the liver and found in blood plasma.[1] It plays a crucial role in hydrolyzing various choline esters and is a key scavenger for anticholinesterase agents. This application note provides a detailed protocol for measuring BChE activity in a 96-well microplate format using this compound as the substrate, based on the classic Ellman's method.[3][4][5][6]

Assay Principle

The assay is based on the enzymatic hydrolysis of S-Butyrylthiocholine by BChE to produce thiocholine.[1] The generated thiocholine possesses a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a stoichiometric reaction.[3][4] This reaction yields a mixed disulfide and the yellow-colored 5-Thio-2-Nitrobenzoic acid (TNB).[3][4] The rate of TNB formation is directly proportional to the BChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[3][5][7]

Experimental Protocols

Materials and Equipment

-

This compound (Substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Butyrylcholinesterase (BChE) Standard (e.g., from equine serum)

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[7]

-

Purified water

-

Clear, flat-bottom 96-well microplates[7]

-

Spectrophotometric 96-well plate reader capable of reading absorbance at 412 nm[7]

-

Multichannel pipette[7]

-

Standard laboratory equipment (e.g., vortexer, tubes)

Reagent Preparation

Proper reagent preparation is critical for the success of this assay. All reagents should be brought to room temperature before use.

| Reagent | Preparation | Storage |

| Assay Buffer | Prepare a 0.1 M sodium phosphate buffer solution and adjust the pH to 8.0. | Store at 4°C. |

| DTNB Solution (10 mM) | Dissolve the required amount of DTNB in the Assay Buffer to achieve a final concentration of 10 mM. Protect from light. | Store at 4°C, protected from light. |

| S-Butyrylthiocholine Solution (10 mM) | Prepare a 10 mM stock solution of this compound in purified water. This solution should be prepared fresh on the day of the experiment. | Prepare fresh. |

| BChE Standard Stock Solution | Reconstitute the lyophilized BChE standard with the appropriate volume of Assay Buffer to obtain a high-concentration stock solution (e.g., 20 U/mL). | Aliquot and store at -20°C. |

| Working BChE Standards | Perform serial dilutions of the BChE Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0 to 400 mU/mL). | Prepare fresh on the day of the experiment. |

Assay Procedure